1,4-Diethoxy-2-nitrobenzene
Overview
Description
Synthesis Analysis
1,4-Diethoxy-2-nitrobenzene can be synthesized through various methods. One approach involves the reaction of nitrosobenzenes with imidates in the presence of rhodium and copper catalysts. This process facilitates efficient synthesis through C-H activation and C-N/N-N coupling under redox-neutral conditions, showcasing high efficiency and functional group tolerance (Wang & Li, 2016). Another method includes the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation, which demonstrates the kinetic advantages of phase-transfer catalysis in nucleophilic substitution reactions (Wang & Rajendran, 2007).
Molecular Structure Analysis
The molecular structure of 1,4-Diethoxy-2-nitrobenzene and related compounds has been extensively studied. For example, the crystal structure of related compounds shows significant intra- and intermolecular CH/π interactions, which are critical for understanding the molecular conformation and interactions in solid state (Jaiboon et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 1,4-Diethoxy-2-nitrobenzene are diverse. For instance, the unconventional reaction of diazomethane with trihydroxy-nitrobenzene derivatives leads to novel products, indicating the complexity and potential for diverse chemical transformations (Jones et al., 1977).
Physical Properties Analysis
The physical properties of 1,4-Diethoxy-2-nitrobenzene derivatives can vary significantly depending on the molecular structure and substituents. Studies on substituted methoxybenzene derivatives provide insights into how structural variations affect physical properties, such as melting points and molecular conformations (Fun et al., 1997).
Chemical Properties Analysis
The chemical properties of 1,4-Diethoxy-2-nitrobenzene are influenced by its functional groups. The nitro group, in particular, plays a significant role in its reactivity and interaction with other molecules. The electrochemical reduction of related nitrobenzene compounds, for example, leads to various products and provides insights into the reactivity of the nitro group in electrochemical settings (Du & Peters, 2010).
Scientific Research Applications
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Electrophilic Aromatic Substitution
- Field: Organic Chemistry
- Application: This compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Outcome: This mechanism allows the synthesis of benzene derivatives via electrophilic aromatic substitution .
-
Nitration and Sulfonation
- Field: Organic Chemistry
- Application: Nitration and sulfonation of benzene are examples of electrophilic aromatic substitution .
- Method: The nitronium ion (NO2+) and sulfur trioxide (SO3) are the electrophiles and individually react with benzene to give nitrobenzene and benzenesulfonic acid respectively .
- Outcome: The result is the formation of nitrobenzene and benzenesulfonic acid .
-
Transetherification
- Field: Organic Chemistry
- Application: The transetherification of 2,4-dimethoxynitrobenezene with sodium t-butoxide under specific conditions .
- Method: The reaction is carried out for 20 min at 110°C in 10% dimethoxyethane in toluene .
- Outcome: The desired product is obtained in 87% yield with exclusive ortho-selectivity .
-
Synthesis of Benzene Derivatives
- Field: Organic Chemistry
- Application: This compound can be used in the synthesis of benzene derivatives via electrophilic aromatic substitution .
- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Outcome: This mechanism allows the synthesis of various benzene derivatives .
-
Transetherification
- Field: Organic Chemistry
- Application: The transetherification of 2,4-dimethoxynitrobenezene with sodium t-butoxide under specific conditions .
- Method: The reaction is carried out for 20 min at 110°C in 10% dimethoxyethane in toluene .
- Outcome: The desired product is obtained in 87% yield with exclusive ortho-selectivity .
-
Lithium Batteries
- Field: Material Science
- Application: Branch chain-rich diisopropyl ether (DIPE) was selected as co-solvent of low-temperature electrolyte for lithium metal battery .
- Method: The introduction of DIPE improved the disorder of electrolyte and the branch chains from DIPE exclude other solvents from the Li+ solvent sheath, thereby achieving a rapid desolvation process .
- Outcome: The electrolyte guaranteed a uniform Li stripping and deposition during cycling at both room temperature and low temperature and ensured stable cycling performance for Li||LFP cells over 650 cycles at −20 °C .
properties
IUPAC Name |
1,4-diethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-6-10(15-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRWWWSFGZHBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059484 | |
Record name | Benzene, 1,4-diethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxy-2-nitrobenzene | |
CAS RN |
119-23-3 | |
Record name | 1,4-Diethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diethoxynitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diethoxy-2-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81234 | |
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Record name | Benzene, 1,4-diethoxy-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-diethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diethoxy-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Diethoxynitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SQ89QGV7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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